
Boc-O-allyl-L-tyrosine
Vue d'ensemble
Description
Boc-O-allyl-L-tyrosine, also known as Boc-Tyr(Allyl)-OH, is a compound with the empirical formula C17H23NO5 . It appears as a white to off-white powder . It is a derivative of L-Tyrosine, an amino acid, with a tert-butoxycarbonyl (Boc) protecting group and an allyl group attached to the phenolic hydroxyl group .
Synthesis Analysis
The synthesis of this compound involves the use of Boc-Tyr-OH, which is treated with sodium hydride (NaH) in dimethylformamide, and then with 3-bromocyclohexene . This results in the formation of N-Boc-O-(cyclohex-2-enyl)-L-tyrosine [Boc-Tyr(Che)-OH] in a yield of 70%. Further hydrogenation of Boc-Tyr(Che)-OH over PtO2 affords Boc-Tyr(Chx)-OH in almost quantitative yield .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an allyl group attached to the phenolic hydroxyl group of tyrosine, and a Boc group attached to the amino group . The SMILES string for this compound isCC(C)(C)OC(=O)NC@@Hcc1)C(O)=O . Chemical Reactions Analysis
Due to the gem-dimethyl substituent effect, this compound is found to be resistant to Claisen rearrangement in water .Physical And Chemical Properties Analysis
This compound is a white to off-white powder . It has a molecular weight of 321.37 . It is stable under normal conditions and should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthesis of Synthetic Opioid Ligands : Boc-2',6'-dimethyl-l-tyrosine and derivatives, including Boc-O-allyl-L-tyrosine, are synthesized for use in opioid ligands. These compounds often display superior potency at opioid receptor subtypes (Bender et al., 2015).
Activity Probes for Protein Tyrosine Phosphatases (PTPases) : In the design and synthesis of activity probes for PTPases, this compound derivatives are used. These probes can be useful for labeling studies of PTPases from various sources (Lo, Wang & Wang, 1999).
Imaging of Protein Metabolism : In the development of tracers for imaging protein metabolism in vivo using positron emission tomography, this compound derivatives are synthesized and employed. For example, 2-[18F]Fluoro-L-tyrosine, a fluorine-labeled amino acid, is created using a Boc-protected tyrosine derivative (Hess et al., 2002).
Peptide Synthesis : this compound is also used in peptide synthesis. For instance, it serves as a side-chain protective group for tyrosine in peptides, which can be selectively cleaved using certain reagents under palladium catalysis (Loffet & Zhang, 2009).
Mécanisme D'action
Target of Action
Boc-O-allyl-L-tyrosine, also known as Boc-L-Tyr(All)-OH, is a derivative of L-Tyrosine, an amino acid
Mode of Action
It’s known that the compound has a tert-butoxycarbonyl (boc) protecting group and an allyl group attached to the phenolic hydroxyl group . These groups could potentially influence its interaction with its targets.
Pharmacokinetics
It’s known that the compound is a white crystalline powder with a molecular weight of 32140 . Its storage temperature is 2-8°C , which might influence its stability and hence bioavailability.
Result of Action
It’s known that due to the gem-dimethyl substituent effect, this compound is found to be resistant to claisen rearrangement in water . This property could potentially influence its chemical reactivity and interactions with its targets.
Action Environment
It’s known that the compound should be stored at a temperature of 2-8°c , suggesting that temperature could potentially influence its stability and efficacy.
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-enoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-9,14H,1,10-11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRRNENSHUFZBH-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


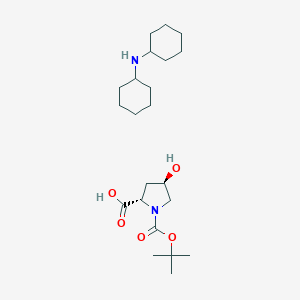
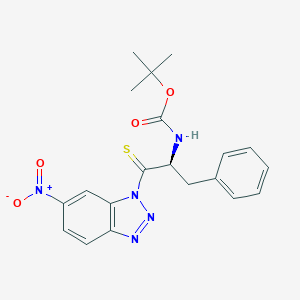
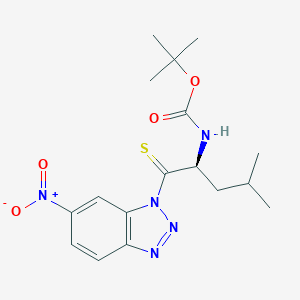

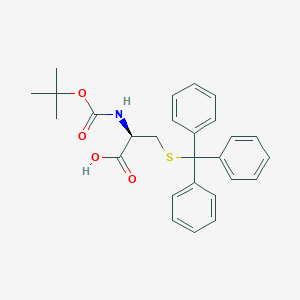
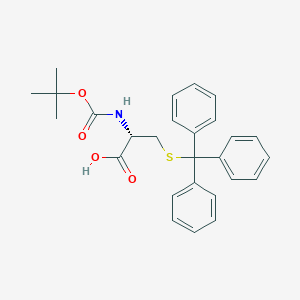
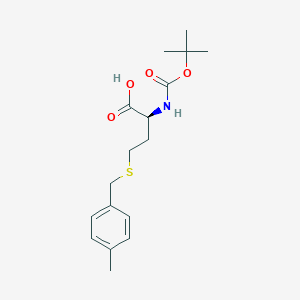
![L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-](/img/structure/B558067.png)
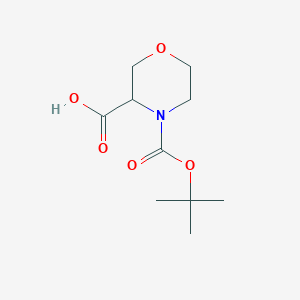
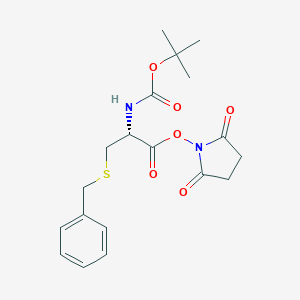

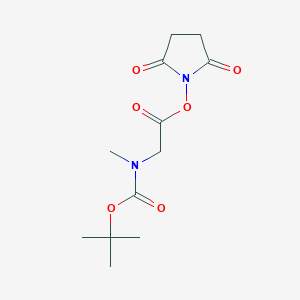
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B558079.png)